![molecular formula C24H20N2O3S2 B2641659 N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 397290-22-1](/img/structure/B2641659.png)
N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for drug development.
Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds structurally related to N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide have been studied for their metabolism, disposition, and pharmacokinetic properties. For instance, studies on SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into how similar compounds are metabolized and excreted in humans. These studies highlight the importance of understanding the metabolic pathways, including oxidation, reduction, and conjugation processes, which can significantly influence the efficacy and safety of these compounds in clinical settings (Renzulli et al., 2011).
Therapeutic Applications
Compounds with benzamide structures have been explored for their therapeutic potential in various medical conditions. For example, venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, demonstrates the role of such compounds in treating hematologic malignancies. The understanding of absorption, metabolism, excretion, and the identification of major metabolites are crucial for the development of effective treatments (Liu et al., 2017).
Anti-Inflammatory and Antiallergic Effects
Research on derivatives like SG-HQ2, a synthetic analogue of gallic acid, shows significant anti-inflammatory and antiallergic effects, particularly in mast cell-mediated allergic inflammation. Such studies reveal the potential of benzamide derivatives in developing treatments for allergic inflammatory diseases by inhibiting histamine release and pro-inflammatory cytokines (Je et al., 2015).
Diagnostic Applications
The exploration of sigma receptor scintigraphy using iodobenzamides, for example, P-(123)I-MBA, in detecting primary breast tumors showcases the diagnostic potential of benzamide derivatives. The selective binding to sigma receptors, overexpressed in cancer cells, underlines the utility of such compounds in noninvasive cancer diagnosis (Caveliers et al., 2002).
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(25-21-7-10-23-19(15-21)12-14-30-23)18-5-8-22(9-6-18)31(28,29)26-13-11-17-3-1-2-4-20(17)16-26/h1-10,12,14-15H,11,13,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFZHJHFYZGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.